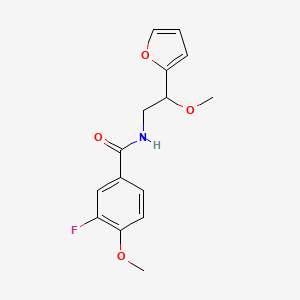
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMME and is a member of the benzamide family. FMME has a molecular weight of 325.33 g/mol and its chemical formula is C16H16FNO4.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide and its derivatives have shown significant potential in anticancer and antiangiogenic activities. For instance, a study by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives revealed that these compounds possess potent anticancer properties. They are effective in inhibiting cancer cell growth at nanomolar concentrations and show strong vascular disrupting properties due to their impact on vascular endothelial cells. This highlights their potential as effective agents in cancer treatment (Romagnoli et al., 2015).
Imaging the Sigma-2 Receptor Status of Solid Tumors
Fluorine-containing benzamide analogs have been evaluated as ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). A study by Tu et al. (2007) synthesized and evaluated several fluorine-containing benzamide analogs for this purpose. The study found that these compounds had high tumor uptake and were potentially useful for imaging the sigma-2 receptor status of tumors, demonstrating their value in diagnostic imaging (Tu et al., 2007).
Reactivity and Stereoselectivity in Chemical Synthesis
In chemical synthesis, the reactivity and stereoselectivity of fluorine-substituted compounds are crucial. Masson and Schlosser (2005) explored this in their study on fluoronaphthalene building blocks via arynes, revealing unique substituent patterns useful for pharmaceutical or agricultural research. This research contributes to the understanding of how fluorine substitutions can affect chemical reactions, particularly in the synthesis of complex organic compounds (Masson & Schlosser, 2005).
Synthesis of Fluoroalkyl Analogs of Neuroleptics
Fluoroalkyl analogs of neuroleptics have been synthesized for potential use in measuring D2-dopamine receptors in vivo. Hatano et al. (1990) synthesized [18F]fluoroalkyl analogs of the neuroleptic YM-09151-2, showing that these compounds could be good candidates for measuring D2-receptors in vivo, which is crucial for studying and treating neurological disorders (Hatano et al., 1990).
Development of Antimicrobial Agents
Fluorine-containing benzamides have been explored for their antimicrobial properties. Desai et al. (2013) synthesized new 5-arylidene derivatives containing fluorine atoms in benzamides, showing promising antimicrobial activity. This research highlights the potential of fluorine-substituted benzamides in developing new antimicrobial agents (Desai et al., 2013).
Propriétés
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-19-12-6-5-10(8-11(12)16)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGMPUXVPNYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)
![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)
![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
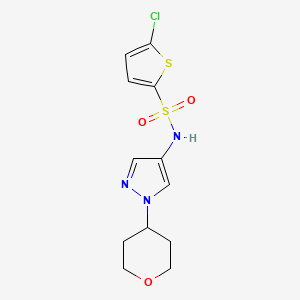
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)

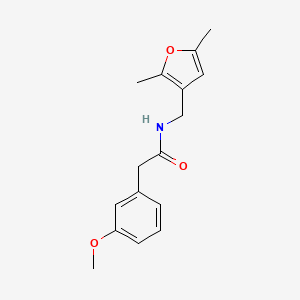
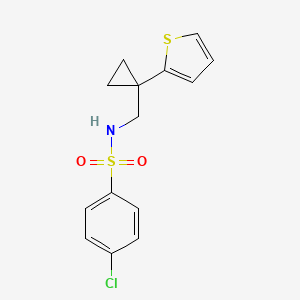
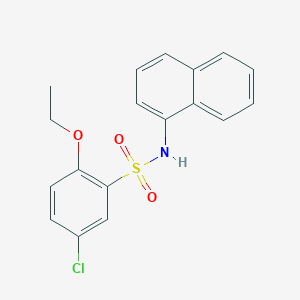
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
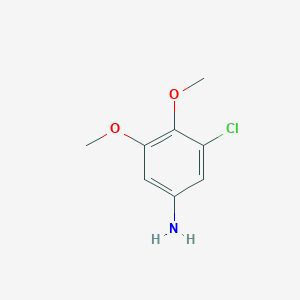
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)